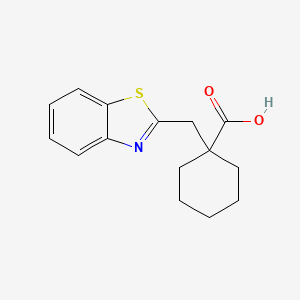

1-(1,3-Benzothiazol-2-ylmethyl)cyclohexanecarboxylic acid

Overview

Description

The compound "1-(1,3-Benzothiazol-2-ylmethyl)cyclohexanecarboxylic acid" is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The cyclohexanecarboxylic acid moiety indicates a cyclohexane ring with a carboxylic acid functional group attached. This compound is of interest due to the potential biological activities associated with benzothiazole derivatives and their applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through the cyclocondensation of 2-aminothiophenol with carboxylic acids. A robust one-pot synthesis method using tetrabutylammonium bromide (TBAB) as the reaction medium and triphenyl phosphite as the catalyst has been reported to offer advantages such as shorter reaction times, rapid isolation of products, and excellent yields. This method is tolerant to various substituted carboxylic acids, which could potentially be applied to synthesize the compound .

Molecular Structure Analysis

While the specific molecular structure of "1-(1,3-Benzothiazol-2-ylmethyl)cyclohexanecarboxylic acid" is not directly reported, related compounds have been structurally characterized using techniques such as single-crystal X-ray diffraction, IR, NMR (1H and 13C), and HRMS. These methods provide detailed information on molecular geometry and intermolecular interactions within the crystal . Additionally, quantum chemical calculations, such as DFT, can be used to predict and confirm the molecular structure and spectroscopic features of similar compounds .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions depending on the functional groups present. For instance, substituted benzothiazoles can participate in photocyclization reactions in the presence of iodine and air, leading to the formation of different cyclic compounds . Moreover, the presence of a carboxylic acid group in the compound could allow for further functionalization or participation in condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For example, the introduction of a cyclohexyl group could impact the compound's lipophilicity, which is an important factor in drug design . Spectroscopic techniques, including FT-IR, NMR, and UV, are essential tools for characterizing these properties and confirming the identity of the synthesized compounds .

Scientific Research Applications

Synthesis and Chemical Properties

- The compound has been utilized in the synthesis of substituted carbazoles and cyclopent[b]indoles through lithiation and 1,4-addition reactions. This process involves intramolecular cyclization followed by aromatization, yielding a range of substituted compounds with potential applications in organic electronics and photonics (Katritzky et al., 1996).

- Another study describes the synthesis of 1,3-benzothiazol-2(3H)-one and its derivatives, showcasing a variety of chemical reactions that lead to the formation of compounds with potential pharmacological activities (Velikorodov et al., 2011).

Antimicrobial Applications

- Benzothiazole derivatives, including those related to the compound of interest, have been synthesized and evaluated for their antimicrobial activities. These compounds show promise as antimicrobial agents, indicating the potential for developing new antibiotics (Rajeeva et al., 2009).

Material Science and Coordination Chemistry

- The compound's structural motifs are utilized in cyclometalated compounds and coordination polymers, which are of interest for their electronic properties and potential applications in materials science, such as in the development of new semiconductive materials (O. and Steel, 1998).

Photocatalytic Behavior and Environmental Applications

- Coordination polymers derived from the compound have shown significant photocatalytic efficiency for the degradation of methylene blue under UV light irradiation. This suggests potential applications in environmental remediation and the development of new photocatalytic materials (Cui et al., 2017).

Biological Activity and Drug Development

- Complexes derived from benzothiazole structures, similar to the compound , have been explored for their antitumor activities. These studies provide insights into the design of metal-based anti-cancer agents, showcasing the potential of benzothiazole derivatives in medicinal chemistry (Jain et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name |

1-(1,3-benzothiazol-2-ylmethyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c17-14(18)15(8-4-1-5-9-15)10-13-16-11-6-2-3-7-12(11)19-13/h2-3,6-7H,1,4-5,8-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNVKRYUHBRZPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC2=NC3=CC=CC=C3S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401218571 | |

| Record name | 1-(2-Benzothiazolylmethyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401218571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-Benzothiazol-2-ylmethyl)cyclohexanecarboxylic acid | |

CAS RN |

863669-59-4 | |

| Record name | 1-(2-Benzothiazolylmethyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863669-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Benzothiazolylmethyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401218571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,3-benzothiazol-2-ylmethyl)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-Chloro-2,3-dimethylcyclopropyl)sulfinyl]benzene](/img/structure/B1337655.png)